2-(2-methoxyphenoxy)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methoxyphenoxy)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenoxy group, a cyanopyrazinyl group, and a cyclohexylacetamide moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the Methoxyphenoxy Group: This step involves the reaction of 2-methoxyphenol with an appropriate halogenated compound under basic conditions to form the methoxyphenoxy intermediate.
Synthesis of the Cyanopyrazinyl Group: This involves the reaction of pyrazine with a cyanating agent to introduce the cyano group.
Cyclohexylacetamide Formation: The cyclohexyl group is introduced through a cyclization reaction, followed by the formation of the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of 2-hydroxyphenoxy derivatives.
Reduction: Formation of aminopyrazinyl derivatives.
Substitution: Formation of various substituted phenoxy compounds.
Scientific Research Applications
2-(2-methoxyphenoxy)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: Known for its antimicrobial properties.
Domiphen Bromide: Used as a disinfectant and antiseptic.
Uniqueness
2-(2-methoxyphenoxy)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-26-17-4-2-3-5-18(17)27-13-19(25)24-14-6-8-15(9-7-14)28-20-16(12-21)22-10-11-23-20/h2-5,10-11,14-15H,6-9,13H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXIMROTPLSWSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.